molecular formula C16H26N2O8 B14437295 1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone CAS No. 79688-17-8

1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone

Cat. No.: B14437295
CAS No.: 79688-17-8
M. Wt: 374.39 g/mol
InChI Key: RZLBZDBGIGWXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone is a complex organic compound with the molecular formula C16H26N2O8. It is known for its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. This method can be optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone exerts its effects involves its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, including those involved in catalysis and drug delivery. The compound’s structure allows it to interact with specific molecular targets, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,15-Tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone is unique due to its specific arrangement of oxygen and nitrogen atoms, which allows it to form highly stable complexes with metal ions. This property makes it particularly valuable in applications requiring strong and selective binding .

Properties

CAS No.

79688-17-8

Molecular Formula

C16H26N2O8

Molecular Weight

374.39 g/mol

IUPAC Name

1,4,7,15-tetraoxa-12,18-diazacyclodocosane-8,11,19,22-tetrone

InChI

InChI=1S/C16H26N2O8/c19-13-1-3-15(21)25-11-9-24-10-12-26-16(22)4-2-14(20)18-6-8-23-7-5-17-13/h1-12H2,(H,17,19)(H,18,20)

InChI Key

RZLBZDBGIGWXGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OCCOCCOC(=O)CCC(=O)NCCOCCNC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.